3-Amino-3-(2,5-dichlorothiophen-3-YL)propanamide
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Overview
Description
3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide is a versatile chemical compound with a molecular weight of 239.12 g/mol. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of amino and amide functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide typically involves the reaction of 2,5-dichlorothiophene with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their function. The thiophene ring can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid
- 3-Amino-3-(2,5-dichlorothiophen-3-yl)propanol
- 3-Amino-3-(2,5-dichlorothiophen-3-yl)propylamine
Uniqueness
3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide is unique due to its specific combination of functional groups and the presence of the dichlorothiophene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H8Cl2N2OS |
---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
3-amino-3-(2,5-dichlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H8Cl2N2OS/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12) |
InChI Key |
QDMHMZLDVWFXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(CC(=O)N)N)Cl)Cl |
Origin of Product |
United States |
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